Product packaging for Methyl 2-hydroxy-4-phenylbut-3-enoate(Cat. No.:)

Methyl 2-hydroxy-4-phenylbut-3-enoate

Cat. No.: B13520075
M. Wt: 192.21 g/mol
InChI Key: XVWDLSYYNQHVGI-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-hydroxy-4-phenylbut-3-enoate is a chiral building block of significant interest in pharmaceutical research. Its structural analog, ethyl (R)-2-hydroxy-4-phenylbutanoate ((R)-HPBE), is a well-documented key intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a major class of antihypertensive and heart failure medications known as 'pril' drugs (e.g., benazepril, enalapril, quinapril, and ramipril) . The global market for hypertension treatments highlights the continued relevance of these therapeutics . The value of this compound and its derivatives lies in their stereochemistry. Research is heavily focused on efficient and enantioselective methods for their production, including multi-enzyme cascade reactions and continuous-flow biocatalysis to achieve high optical purity, which is critical for drug efficacy and safety . The compound serves as a versatile precursor, and its functional groups allow for further chemical modifications, making it a valuable intermediate for exploring new chemical entities and synthetic pathways. This product is intended for research applications in chemistry and pharmacology. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O3 B13520075 Methyl 2-hydroxy-4-phenylbut-3-enoate

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

methyl (E)-2-hydroxy-4-phenylbut-3-enoate

InChI

InChI=1S/C11H12O3/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9/h2-8,10,12H,1H3/b8-7+

InChI Key

XVWDLSYYNQHVGI-BQYQJAHWSA-N

Isomeric SMILES

COC(=O)C(/C=C/C1=CC=CC=C1)O

Canonical SMILES

COC(=O)C(C=CC1=CC=CC=C1)O

Origin of Product

United States

Advanced Synthetic Methodologies for Methyl 2 Hydroxy 4 Phenylbut 3 Enoate

Catalytic Approaches in the Stereoselective Synthesis of Methyl 2-hydroxy-4-phenylbut-3-enoate

The stereoselective synthesis of this compound hinges on the precise control of the hydroxyl group's configuration and the geometry of the carbon-carbon double bond. Catalytic methods are paramount in achieving this control with high efficiency and selectivity.

Transition Metal-Catalyzed Coupling and Functionalization Reactions

Transition metal catalysis provides a powerful toolkit for the formation of carbon-carbon and carbon-oxygen bonds, which are central to the synthesis of the target molecule.

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon bonds. A plausible strategy for the synthesis of the this compound backbone involves a palladium-catalyzed cross-coupling reaction. For instance, a Suzuki-Miyaura coupling could be envisioned between a vinyl halide or triflate bearing the 2-hydroxy- and ester functionalities and phenylboronic acid. This approach would directly install the phenyl group at the C4 position.

Another potential route is the Heck reaction, coupling an aryl halide (e.g., iodobenzene) with a suitable 2-hydroxy-but-3-enoate derivative. The success of these strategies would depend on the availability and stability of the requisite coupling partners. While direct palladium-catalyzed α-hydroxylation of a pre-formed β,γ-unsaturated ester is a conceivable transformation, it remains a less explored area for this specific substrate class.

Reaction Type Catalyst Reactant 1 Reactant 2 Potential Product
Suzuki-Miyaura CouplingPd(PPh₃)₄Phenylboronic acidMethyl 4-bromo-2-hydroxybut-3-enoateThis compound
Heck ReactionPd(OAc)₂IodobenzeneMethyl 2-hydroxybut-3-enoateThis compound

Ruthenium-catalyzed olefin metathesis offers a powerful method for the formation of the C3-C4 double bond in this compound. A cross-metathesis reaction between styrene (B11656) and a suitable acrylate (B77674) derivative, such as methyl 2-hydroxyacrylate, could directly yield the desired product. The choice of the ruthenium catalyst, such as Grubbs' second-generation catalyst, would be crucial to control the stereoselectivity of the newly formed double bond. hrpub.orgnih.gov

Furthermore, tandem reactions involving ruthenium catalysis can be envisioned. For example, a tandem olefin metathesis followed by an in-situ oxidation could be a highly efficient process. organic-chemistry.orgnih.gov This would involve the cross-metathesis of a simpler olefin with an appropriate partner, followed by a ruthenium-catalyzed allylic hydroxylation to introduce the hydroxyl group at the C2 position.

Catalyst Reaction Type Reactant 1 Reactant 2 Key Transformation
Grubbs' 2nd Gen.Cross-MetathesisStyreneMethyl 2-hydroxyacrylateC=C bond formation
Ruthenium AlkylideneTandem Metathesis/OxidationAllyl alcohol derivativeStyreneC=C formation and subsequent α-hydroxylation

Copper-catalyzed reactions are well-established for various transformations, including conjugate additions and hydroxylations. A potential copper-mediated route to this compound could involve the conjugate addition of a nucleophile to a phenyl-substituted α,β-unsaturated ester, followed by an α-hydroxylation step.

However, the direct copper-mediated hydroxylation of the α-position of a β,γ-unsaturated ester without a directing group is not a well-precedented transformation in the literature. Most copper-mediated hydroxylations target C-H bonds adjacent to coordinating groups or are employed for the hydroxylation of aryl systems. Therefore, the application of this methodology for the direct synthesis of the target molecule remains a topic for further research.

Organocatalytic Asymmetric Syntheses of this compound

Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of complex molecules, avoiding the use of metal catalysts.

A highly convergent and stereoselective approach to this compound can be achieved through a chiral amine-catalyzed aldol (B89426) reaction. This reaction would involve the condensation of methyl glyoxylate (B1226380) with phenylacetaldehyde. The use of a chiral amine catalyst, such as a proline derivative, can induce high levels of enantioselectivity in the formation of the new stereocenter at the C2 position. researchgate.net

Alternatively, an asymmetric Michael addition of a hydroxylamine (B1172632) equivalent to methyl cinnamate (B1238496), catalyzed by a chiral amine, could provide a pathway to the desired product after subsequent functional group manipulations. The success of this approach would rely on the development of suitable reaction conditions to control both the regio- and stereoselectivity of the addition.

Catalyst Type Reaction Reactant 1 Reactant 2 Key Advantage
Chiral Proline DerivativeAldol ReactionMethyl glyoxylatePhenylacetaldehydeDirect formation of C2-C3 bond and stereocenter
Chiral AmineMichael AdditionHydroxylamine equivalentMethyl cinnamatePotential for high enantioselectivity
Chiral Brønsted Acid/Base Catalysis for Enantiocontrol

The enantioselective synthesis of α-hydroxy esters from activated carbonyl compounds is a significant application of chiral Brønsted acid catalysis. While a direct application to this compound is not explicitly detailed in the literature, the reaction of unactivated cyclic ketones with ethyl glyoxylate, catalyzed by a chiral phosphoric acid, demonstrates the potential of this approach. This reaction proceeds via an enol pathway, yielding aldol products with moderate syn-selectivity and good enantioselectivity.

A plausible route to this compound using this methodology would involve the enantioselective aldol reaction of a suitable enolizable precursor with a glyoxylate ester in the presence of a chiral Brønsted acid. The catalyst would activate the glyoxylate, facilitating a highly stereocontrolled attack by the enol nucleophile.

Table 1: Chiral Phosphoric Acid-Catalyzed Aldol Reaction of Cyclic Ketones with Ethyl Glyoxylate

Entry Ketone Catalyst Loading (mol%) Time (h) Yield (%) Diastereomeric Ratio (syn/anti) Enantiomeric Excess (ee, %)
1 Cyclohexanone 10 24 85 80:20 88
2 Cyclopentanone 10 36 78 75:25 85
3 Tetralone 10 48 72 82:18 90
N-Heterocyclic Carbene (NHC)-Catalyzed Annulations and Derivatizations

N-Heterocyclic carbenes (NHCs) are powerful organocatalysts capable of generating a variety of reactive intermediates from aldehydes. The reaction of cinnamaldehyde (B126680), a logical precursor to the 4-phenylbut-3-ene moiety, with various electrophiles under NHC catalysis is well-established. For instance, the NHC-catalyzed reaction of α-bromoenals with 2-aminoaldehydes proceeds through an α,β-unsaturated acylazolium intermediate. This intermediate undergoes a highly enantioselective Michael addition, ultimately leading to chiral dihydroquinolines.

A hypothetical NHC-catalyzed route to this compound could involve the reaction of cinnamaldehyde with a suitable electrophile that could be converted to the methyl ester. The NHC would generate a homoenolate equivalent from cinnamaldehyde, which would then undergo a stereoselective reaction to introduce the hydroxyl and ester functionalities at the α-position.

Biocatalytic and Chemoenzymatic Pathways to this compound

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. While a direct biocatalytic synthesis of the target molecule is not reported, several related chemoenzymatic strategies have been developed for similar structures.

Enzymatic Hydroxylation and Resolution Techniques

The kinetic resolution of racemic allylic alcohols using lipases is a common and effective method for obtaining enantiomerically pure compounds. For instance, racemic 4-arylbut-3-en-2-ols have been successfully resolved through lipase-catalyzed enantiomer-selective acetylation. This suggests that a racemic mixture of this compound could be resolved using a suitable lipase (B570770) to selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomerically enriched alcohol.

Furthermore, a chemoenzymatic approach has been developed for the synthesis of the related saturated compound, ethyl (R)-2-hydroxy-4-phenylbutyrate. This process involves the lipase-catalyzed resolution of the racemic ester. Lipase AK has been shown to be effective for this resolution, providing the (R)-enantiomer with high enantiomeric excess.

Lipase-Catalyzed Transesterification and Asymmetric Transformations

Lipase-catalyzed transesterification is another powerful tool for kinetic resolution. The resolution of aromatic Morita-Baylis-Hillman adducts has been achieved with excellent enantioselectivity using lipases from Pseudomonas fluorescens and Pseudomonas cepacia. This methodology could potentially be adapted for the resolution of a racemic mixture of this compound.

Whole-Cell Biotransformations for Precursor Derivatization

Whole-cell biotransformations can be employed for the synthesis of chiral precursors. For example, engineered Corynebacterium glutamicum has been used for the efficient bioconversion of trans-cinnamic acid to cinnamaldehyde, a key starting material for the synthesis of the target molecule.

Additionally, a highly efficient chemoenzymatic method for producing ethyl (R)-2-hydroxy-4-oxo-4-phenylbutyrate involves the asymmetric reduction of the corresponding α,β-diketoester using Pichia pastoris. This chiral α-hydroxy-β-ketoester could then be further transformed into the desired α-hydroxy-β,γ-unsaturated ester through selective reduction of the keto group and subsequent dehydration.

Table 2: Biocatalytic Asymmetric Reduction of Ethyl 2,4-dioxo-4-phenylbutyrate

Biocatalyst Conversion (%) Enantiomeric Excess (ee, %)
Pichia pastoris CBS 704 >95 >98
Saccharomyces cerevisiae 80 98

Non-Catalytic and Stoichiometric Syntheses of this compound

Stoichiometric methods provide a direct, albeit less atom-economical, route to complex molecules. A documented synthesis of the related compound, (Z)-Methyl 2-hydroxy-4-oxo-4-phenylbut-2-enoate, involves the reaction of acetophenone (B1666503) with dimethyloxalate in the presence of sodium hydride. This Claisen-type condensation provides the keto-enol tautomer of the desired product. The 4-oxo group in this intermediate could then be selectively reduced to a hydroxyl group, followed by dehydration to introduce the double bond, yielding the target compound.

The classic aldol reaction, involving the addition of a pre-formed enolate to an aldehyde, represents a fundamental stoichiometric approach. A plausible, though not explicitly reported, synthesis of this compound would involve the reaction of the enolate of methyl acetate (B1210297) with cinnamaldehyde. This would be followed by trapping of the resulting alkoxide and subsequent workup to yield the desired β-hydroxy ester.

Table 3: Stoichiometric Synthesis of (Z)-Methyl 2-hydroxy-4-oxo-4-phenylbut-2-enoate

Reactant 1 Reactant 2 Base Solvent Product
Acetophenone Dimethyloxalate Sodium Hydride Dimethoxyethane (Z)-Methyl 2-hydroxy-4-oxo-4-phenylbut-2-enoate

Conventional Multistep Linear Synthesis Strategies

One documented multistep synthesis for a closely related compound, (R)-2-hydroxy-4-phenylbutanoate, initiates with readily available starting materials, benzaldehyde (B42025) and pyruvic acid. This process involves a sequence of four key reactions: condensation, esterification, bio-enzyme catalyzed asymmetric reduction, and finally, double-bond hydrogenation to yield the target product. This linear approach allows for the systematic construction of the carbon skeleton and the introduction of the necessary functional groups in a controlled manner.

Another established linear strategy is the Reformatsky reaction, which is a classic method for the formation of β-hydroxy esters. wikipedia.orglibretexts.orgnumberanalytics.com In a potential application for the synthesis of this compound, this reaction would involve the condensation of an aldehyde, such as cinnamaldehyde, with an α-halo ester in the presence of metallic zinc. The organozinc intermediate formed in situ would then react with the aldehyde to generate the desired β-hydroxy ester framework. Subsequent esterification with methanol (B129727) would yield the final product.

A further example of a multistep synthesis involves the use of malic acid as a starting material for producing methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates. elsevierpure.com This strategy employs a Friedel-Crafts acylation of substituted benzenes with 2-acetoxybutanoyl chloride, derived from malic acid. This approach highlights the utility of chiral pool starting materials in constructing complex molecules.

Condensation and Esterification Reactions

Condensation and esterification reactions are fundamental transformations in the synthesis of this compound, forming the core of many synthetic routes.

Condensation Reactions: The Claisen-Schmidt condensation is a key reaction for forming the carbon-carbon bond that constitutes the backbone of the target molecule. This reaction typically involves the base-catalyzed reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. For instance, the synthesis of a precursor to the target molecule can be achieved through the condensation of benzaldehyde with a ketone.

A specific example is the synthesis of (Z)-Methyl 2-hydroxy-4-oxo-4-phenylbut-2-enoate, a related compound, which is prepared from the condensation of acetophenone and dimethyloxalate. researchgate.net This reaction demonstrates the formation of the butenoate structure through a condensation strategy.

Esterification Reactions: Esterification is a crucial step to introduce the methyl ester functionality. The Fischer-Speier esterification is a common acid-catalyzed method for this purpose. This reaction involves treating a carboxylic acid with an alcohol in the presence of a strong acid catalyst. While a direct Fischer esterification could be envisioned, it is often more practical to perform a transesterification or to esterify a precursor carboxylic acid. In the multistep synthesis starting from benzaldehyde and pyruvic acid, an esterification step is explicitly included to form the methyl ester.

The following table summarizes a selection of reactants and reaction types for the synthesis of the core structure of this compound:

Reactant 1Reactant 2Reaction TypeProduct Type
BenzaldehydePyruvic AcidAldol Condensationβ-hydroxy-α-keto acid
AcetophenoneDimethyloxalateClaisen Condensationβ-diketo ester
Cinnamaldehydeα-halo ester & ZincReformatsky Reactionβ-hydroxy ester

Atom-Economical and Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry and atom economy have become increasingly important in the design of synthetic routes. These principles aim to maximize the incorporation of starting materials into the final product, minimize waste, and utilize more environmentally benign reagents and conditions.

Solvent-Free and Water-Mediated Reaction Conditions

A significant focus of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions offer a compelling alternative. Aldol and Claisen-Schmidt condensations, which are key steps in the synthesis of the butenoate backbone, have been successfully performed under solvent-free conditions. researchgate.nettruman.edunih.govnih.govyoutube.com These reactions can be initiated by grinding the solid reactants with a solid base, such as sodium hydroxide. The absence of a solvent simplifies the work-up procedure, reduces waste, and can sometimes lead to higher yields and selectivity.

Utilization of Renewable Feedstocks and Sustainable Reagents

The use of renewable feedstocks is a key aspect of sustainable chemistry. Malic acid, which can be produced through the fermentation of biomass, represents a viable renewable starting material for the synthesis of related butanoate structures. researchgate.netscilit.commdpi.comd-nb.infobohrium.com A synthetic route that begins with malic acid to produce methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates has been reported, demonstrating the feasibility of using bio-based platform chemicals in the synthesis of these compounds. elsevierpure.com

Furthermore, the use of biocatalysts, such as enzymes, is a hallmark of green chemistry. nih.govchemistryjournals.netillinois.edunumberanalytics.comresearchgate.net Chemoenzymatic routes, which combine chemical and enzymatic steps, can offer high selectivity and mild reaction conditions. nih.govnih.govacs.orgmdpi.comcabidigitallibrary.org For instance, the asymmetric reduction of a keto-ester precursor to a chiral hydroxy-ester can be efficiently achieved using ketoreductases. This approach avoids the need for chiral auxiliaries or expensive and potentially toxic heavy metal catalysts.

Process Intensification and Reaction Efficiency Considerations

Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. pharmafeatures.comcobaltcommunications.compharmasalmanac.comresearchgate.netfrontiersin.org In the context of fine chemical synthesis, this can involve the use of continuous flow reactors, microreactors, or alternative energy sources like microwaves or ultrasound to enhance reaction rates and improve heat and mass transfer.

While specific applications of process intensification for the synthesis of this compound are not widely reported, the principles can be readily applied. For example, conducting condensation or esterification reactions in a continuous flow system could offer better control over reaction parameters, leading to improved yields and purity, as well as enhanced safety, especially for exothermic reactions. The integration of reaction and separation steps, such as reactive distillation, is another process intensification strategy that could potentially streamline the synthesis and purification of the target molecule.

The following table provides a comparative overview of conventional versus green chemistry approaches for key synthetic steps:

Synthetic StepConventional ApproachGreen Chemistry Approach
Condensation Base-catalyzed in organic solventSolvent-free grinding with solid base; Biocatalytic aldol addition
Reduction Metal hydrides (e.g., NaBH4); Catalytic hydrogenation with heavy metalsEnzymatic reduction (ketoreductases) in aqueous media
Starting Materials Petroleum-derived (e.g., benzaldehyde, pyruvic acid)Bio-based feedstocks (e.g., malic acid from fermentation)

Elucidation of Chemical Reactivity and Transformation Pathways of Methyl 2 Hydroxy 4 Phenylbut 3 Enoate

Reactions Involving the Olefinic Moiety (C3-C4 Double Bond)

The carbon-carbon double bond in methyl 2-hydroxy-4-phenylbut-3-enoate is activated by its conjugation with the ester carbonyl group, rendering it susceptible to a variety of addition and cycloaddition reactions.

Electrophilic Additions (e.g., Halogenation, Hydrohalogenation)

The electron-rich nature of the C3-C4 double bond facilitates electrophilic attack. Halogenation, for instance with bromine (Br₂) or chlorine (Cl₂), is expected to proceed via a cyclic halonium ion intermediate. Subsequent nucleophilic attack by the halide ion would yield the corresponding dihalogenated product. The regioselectivity of this addition is dictated by the electronic and steric influences of the phenyl and hydroxy-ester substituents.

Similarly, hydrohalogenation with reagents like hydrogen bromide (HBr) or hydrogen chloride (HCl) would likely follow Markovnikov's rule, with the proton adding to the less substituted C3 position to form a more stable benzylic carbocation at C4. The subsequent attack of the halide ion at C4 would yield the 4-halo-2-hydroxy-4-phenylbutanoate.

Table 1: Predicted Products of Electrophilic Addition Reactions

ReagentPredicted Major ProductReaction Type
Br₂ in CCl₄Methyl 3,4-dibromo-2-hydroxy-4-phenylbutanoateHalogenation
HClMethyl 4-chloro-2-hydroxy-4-phenylbutanoateHydrohalogenation

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

The conjugated system of this compound allows it to participate in cycloaddition reactions. In a Diels-Alder reaction, it can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. The stereochemistry of the resulting cyclohexene (B86901) derivative would be influenced by the endo rule and the steric hindrance of the substituents.

Furthermore, the activated double bond is a competent dipolarophile in 1,3-dipolar cycloadditions. wikipedia.org Reaction with a 1,3-dipole, such as a nitrile oxide or an azide, would lead to the formation of a five-membered heterocyclic ring. wikipedia.org The regioselectivity of these cycloadditions is governed by the frontier molecular orbital (FMO) interactions between the dipole and the dipolarophile.

Catalytic Hydrogenation and Selective Reduction of the Double Bond

The C3-C4 double bond can be selectively reduced to a single bond through catalytic hydrogenation. This transformation is typically achieved using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), under a hydrogen atmosphere. google.com This reaction yields methyl 2-hydroxy-4-phenylbutanoate. google.com The conditions for this reaction can be optimized to ensure the selective reduction of the alkene without affecting the ester or the secondary alcohol functionalities.

Alternatively, selective 1,4-reduction of the α,β-unsaturated system can be achieved using specific reducing agents. For instance, iridium-catalyzed transfer hydrogenation using formic acid as the hydride source has been shown to be effective for the selective reduction of the carbon-carbon double bond in α,β-unsaturated carbonyl compounds. researchgate.net

Table 2: Conditions for Selective Reduction of the C3-C4 Double Bond

Reagent/CatalystProductReaction Type
H₂, Pd/CMethyl 2-hydroxy-4-phenylbutanoateCatalytic Hydrogenation
HCOOH, [Ir]-catalystMethyl 2-hydroxy-4-phenylbutanoateTransfer Hydrogenation

Epoxidation, Dihydroxylation, and Oxidative Cleavage

The olefinic bond can be oxidized to form an epoxide using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide, methyl 2,3-epoxy-2-hydroxy-4-phenylbutanoate, is a valuable intermediate for further synthetic transformations.

Dihydroxylation of the double bond can be accomplished using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under controlled conditions to yield a vicinal diol, methyl 2,3,4-trihydroxy-4-phenylbutanoate. wikipedia.orgorganic-chemistry.org The use of chiral ligands in osmium-catalyzed dihydroxylation can lead to the formation of specific stereoisomers of the diol. wikipedia.org

Oxidative cleavage of the C3-C4 double bond can be achieved through ozonolysis followed by a reductive or oxidative workup. Reductive workup (e.g., with dimethyl sulfide) would yield benzaldehyde (B42025) and methyl 2-hydroxy-3-oxopropanoate. An oxidative workup (e.g., with hydrogen peroxide) would lead to benzoic acid and the corresponding oxidized derivative of the hydroxy-ester fragment.

Transformations at the Secondary Alcohol Functionality (C2-OH)

The secondary hydroxyl group at the C2 position is a key site for functional group interconversion, allowing for the synthesis of a variety of derivatives.

Esterification, Etherification, and Silylation Reactions

The secondary alcohol can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of a catalyst to form the corresponding ester. Iridium-catalyzed asymmetric allylic esterification of racemic secondary allylic alcohols with carboxylic acids has been reported as an effective method. bohrium.com

Etherification of the C2-OH group can be achieved by reaction with an alkyl halide in the presence of a base (Williamson ether synthesis) or through other methods like alcohol dehydration. The allylic nature of the alcohol in this compound makes it amenable to various etherification protocols.

The hydroxyl group can also be protected by converting it into a silyl (B83357) ether. This is typically accomplished by reacting the alcohol with a silyl halide (e.g., trimethylsilyl (B98337) chloride, tert-butyldimethylsilyl chloride) in the presence of a base like imidazole (B134444) or triethylamine (B128534). The choice of silylating agent allows for tuning the stability of the protecting group.

Table 3: Representative Transformations of the C2-OH Group

Reaction TypeReagentProduct Functional Group
EsterificationAcetic anhydride, pyridine (B92270)Acetate (B1210297) ester
EtherificationMethyl iodide, NaHMethyl ether
SilylationTrimethylsilyl chloride, imidazoleTrimethylsilyl ether

Selective Oxidation to Carbonyl Compounds (Ketones)

The secondary alcohol functionality at the C2 position of this compound can be selectively oxidized to the corresponding α-keto-β,γ-unsaturated ester, Methyl 2-oxo-4-phenylbut-3-enoate. The choice of oxidizing agent is crucial to prevent over-oxidation or reaction with the carbon-carbon double bond. Mild oxidizing agents are generally preferred for this transformation.

Commonly employed reagents for the selective oxidation of secondary alcohols to ketones include chromium-based reagents like Pyridinium chlorochromate (PCC) and Pyridinium dichromate (PDC). Swern oxidation, using dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, and the Dess-Martin periodinane oxidation are also highly effective methods that operate under mild conditions, minimizing side reactions. The selection of the oxidant depends on factors such as substrate tolerance to acidic or basic conditions and the desired scale of the reaction.

Table 1: Reagents for Selective Oxidation of Secondary Alcohols to Ketones

Reagent/MethodTypical ConditionsNotes
Pyridinium chlorochromate (PCC)CH₂Cl₂, room temperatureMildly acidic, suitable for a wide range of substrates.
Pyridinium dichromate (PDC)CH₂Cl₂, room temperatureSimilar to PCC, can be used in buffered conditions.
Swern OxidationDMSO, (COCl)₂, Et₃N, -78 °C to rtRequires cryogenic temperatures, good for sensitive substrates.
Dess-Martin PeriodinaneCH₂Cl₂, room temperatureMild, neutral conditions, short reaction times.

Detailed research findings indicate that for allylic alcohols, reagents like manganese dioxide (MnO₂) are particularly effective for selective oxidation without affecting the double bond. Ruthenium-based catalysts in the presence of an oxidant have also been shown to be highly efficient for the oxidation of allylic alcohols to the corresponding unsaturated carbonyl compounds.

Nucleophilic Substitution and Derivatization Reactions

The hydroxyl group at the C2 position can act as a leaving group in nucleophilic substitution reactions, typically after protonation or conversion to a better leaving group, such as a tosylate or mesylate. However, direct substitution at the α-position of an α-hydroxy ester can be challenging.

Derivatization of the secondary alcohol is a more common transformation. This involves the reaction of the hydroxyl group with various electrophiles to form esters or ethers. For instance, acylation with acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine yields the corresponding esters. Similarly, alkylation with alkyl halides under basic conditions, such as in the presence of sodium hydride, can produce ethers. These derivatizations are often employed to protect the hydroxyl group during subsequent chemical transformations on other parts of the molecule.

Table 2: Common Derivatization Reactions of Secondary Alcohols

Reaction TypeReagentProduct
EsterificationAcyl chloride (e.g., Acetyl chloride)Ester
EtherificationAlkyl halide (e.g., Methyl iodide)Ether
SilylationSilyl chloride (e.g., Trimethylsilyl chloride)Silyl ether

Reactivity of the Methyl Ester Group (C1-COOCH₃)

The methyl ester group is a versatile functional handle that can undergo a variety of transformations.

Hydrolysis, Transesterification, and Ammonolysis

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-hydroxy-4-phenylbut-3-enoic acid, under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible process, typically driven to completion by using a large excess of water. Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the carboxylic acid.

Transesterification: This reaction involves the conversion of the methyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. The reaction is an equilibrium process, and it is usually driven to completion by using the reactant alcohol as the solvent.

Ammonolysis: The reaction of the methyl ester with ammonia (B1221849) or a primary or secondary amine leads to the formation of the corresponding amide. This reaction, often requiring heat, involves the nucleophilic attack of the amine on the ester carbonyl, followed by the elimination of methanol (B129727). The presence of a carbon-carbon double bond in the molecule can sometimes lead to competing conjugate addition of the amine, especially with α,β-unsaturated esters.

Reduction to Alcohol or Aldehyde functionalities

The methyl ester group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the methyl ester to the corresponding primary alcohol, yielding 4-phenylbut-3-ene-1,2-diol. This reduction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup.

Reduction to Aldehyde: The partial reduction of the ester to an aldehyde is more challenging as aldehydes are more reactive towards reducing agents than esters. However, this can be achieved using sterically hindered reducing agents at low temperatures. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this transformation. Careful control of the stoichiometry of the reducing agent and the reaction temperature is essential to prevent over-reduction to the alcohol.

Claisen Condensation and Other Carbanion-Mediated Reactions

Claisen Condensation: The α-hydrogen on the C2 carbon of this compound is acidic and can be removed by a strong base to form an enolate. This enolate can then participate in a Claisen condensation with another molecule of the ester. However, the presence of the hydroxyl group at the α-position can complicate this reaction. The acidic proton of the hydroxyl group would be preferentially removed by the strong base, requiring at least two equivalents of the base to generate the enolate. Furthermore, the resulting β-keto ester product would also be an α-hydroxy ketone. Classic Claisen condensation typically requires the ester to have at least two α-hydrogens to drive the reaction to completion through the deprotonation of the product. wikipedia.org In this specific case, with only one α-hydrogen, the reaction may not proceed favorably under standard conditions.

Other Carbanion-Mediated Reactions: The enolate generated from this compound can, in principle, react with other electrophiles in alkylation or acylation reactions. However, the aforementioned issue of the acidic hydroxyl proton would need to be addressed, likely through protection of the alcohol functionality prior to attempting to generate the enolate at the α-carbon.

Reactions Involving the Phenyl Aromatic Ring (C4-Phenyl)

The phenyl group can undergo electrophilic aromatic substitution (EAS) reactions. The substituent already present on the ring, in this case, the -CH=CH-CH(OH)-COOCH₃ group, will direct the position of the incoming electrophile. The vinyl group is generally considered to be an ortho-, para-director and an activating group due to its ability to donate electron density to the ring through resonance.

Therefore, electrophilic substitution reactions such as nitration (with HNO₃/H₂SO₄), halogenation (with Br₂/FeBr₃ or Cl₂/AlCl₃), sulfonation (with SO₃/H₂SO₄), and Friedel-Crafts alkylation or acylation are expected to occur primarily at the ortho and para positions of the phenyl ring. The specific ratio of ortho to para products will be influenced by steric hindrance from the butenoate side chain.

Table 3: Electrophilic Aromatic Substitution Reactions of the Phenyl Ring

ReactionReagentsExpected Position of Substitution
NitrationHNO₃, H₂SO₄Ortho, Para
BrominationBr₂, FeBr₃Ortho, Para
ChlorinationCl₂, AlCl₃Ortho, Para
SulfonationSO₃, H₂SO₄Ortho, Para
Friedel-Crafts AcylationRCOCl, AlCl₃Ortho, Para

It is important to note that the reaction conditions for EAS must be chosen carefully to avoid reactions with the other functional groups in the molecule. For example, strongly acidic conditions could lead to side reactions involving the alcohol or ester functionalities.

Electrophilic Aromatic Substitution Reactions

The phenyl group of this compound can undergo electrophilic aromatic substitution (SEAr), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and regioselectivity of these reactions are dictated by the nature of the substituent attached to the ring—in this case, the -CH=CH-C(OH)(COOCH3) group.

The entire substituent can be compared to the styrenyl group in cinnamic acid derivatives. Studies on the nitration of ethyl cinnamate (B1238496) have shown that the conjugated side chain acts as a deactivating group, making the phenyl ring less reactive towards electrophiles than benzene (B151609) itself. rsc.orgrsc.org This deactivation arises from the electron-withdrawing character of the α,β-unsaturated ester system, which pulls electron density from the phenyl ring. stackexchange.com

Consequently, harsher reaction conditions are typically required for electrophilic substitution compared to simple benzene. The substitution pattern is primarily a mixture of ortho and para isomers, which is characteristic of many styrenyl systems. rsc.org The deactivating nature of the substituent destabilizes the cationic intermediate (the arenium ion) formed during the reaction, thus slowing the reaction rate. wikipedia.org

Research Findings on Analogous Systems:

Detailed studies on the nitration of ethyl cinnamate in aqueous sulfuric acid provide insight into the expected behavior of this compound. The research indicates that the vinyl group deactivates the aromatic nucleus. rsc.org Furthermore, the ratio of ortho to para substitution products can be influenced by the acidity of the reaction medium. rsc.org

Table 1: Regioselectivity in the Nitration of Ethyl Cinnamate (An Analogous Compound)
Reaction ConditionsElectrophileProduct DistributionReference
Nitric acid in aqueous sulfuric acidNitronium ion (NO₂⁺)Mixture of ortho-nitro and para-nitro substitution products. The o:p ratio decreases with increasing acidity. rsc.org
Absolute nitric acidNitronium ion (NO₂⁺)Can lead to addition reactions at the side-chain double bond, forming a nitro-nitrate. rsc.org

For this compound, electrophilic attack would proceed via the formation of a resonance-stabilized carbocation. Attack at the para position is generally favored due to reduced steric hindrance compared to the ortho positions. libretexts.org

Lithiation and Subsequent Cross-Coupling Reactions

The presence of the acidic α-hydroxyl proton makes direct lithiation of the aromatic ring challenging without prior protection of the hydroxyl group. Treatment with a strong organolithium base, such as n-butyllithium, would preferentially deprotonate the hydroxyl group to form a lithium alkoxide.

Once the hydroxyl group is deprotonated or protected, lithiation of the aromatic ring could potentially be directed by the alkoxide or a protected hydroxyl group to the ortho position. However, a more common and versatile approach for functionalization involves cross-coupling reactions.

Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful methods for forming new carbon-carbon bonds on the phenyl ring. organic-chemistry.orgrsc.org For these reactions to be employed, the molecule would first need to be halogenated (e.g., brominated or iodinated) via electrophilic aromatic substitution. The resulting aryl halide derivative of this compound could then participate in various cross-coupling protocols.

Illustrative Cross-Coupling Pathways for a Halogenated Analog:

Table 2: Potential Cross-Coupling Reactions on an Aryl Halide Derivative
Reaction NameCoupling PartnerCatalyst System (Typical)Resulting C-C BondReference
Suzuki CouplingAryl or Vinyl Boronic Acid/EsterPd(PPh₃)₄, Pd(OAc)₂, or other Pd(0)/Pd(II) complexes with a base (e.g., Na₂CO₃)Aryl-Aryl or Aryl-Vinyl nih.gov
Heck CouplingAlkenePd(OAc)₂ with a phosphine (B1218219) ligand and a base (e.g., Et₃N)Aryl-Vinyl organic-chemistry.org
Sonogashira CouplingTerminal AlkynePd catalyst (e.g., Pd(PPh₃)₂Cl₂) with a Cu(I) co-catalyst (e.g., CuI) and a base (e.g., Et₃N)Aryl-Alkynyl acs.org
Stille CouplingOrganostannane (e.g., Aryl-SnBu₃)Pd(PPh₃)₄Aryl-Aryl nih.gov

These reactions would allow for the introduction of a wide variety of substituents onto the phenyl ring, providing a modular route to diverse derivatives of the parent compound. The compatibility of the α-hydroxy unsaturated ester functionality with the reaction conditions would need to be considered for each specific transformation.

Intramolecular Rearrangements and Tautomeric Equilibria of this compound

The structure of this compound is amenable to interesting equilibria and potential rearrangements.

Tautomeric Equilibria:

The most significant equilibrium for this molecule is keto-enol tautomerism. This compound is the enol tautomer of a β-keto ester, specifically Methyl 2-oxo-4-phenylbutanoate .

Figure 1: Keto-Enol Tautomerism

In most simple ketones and aldehydes, the keto form is significantly more stable and predominates at equilibrium. wikipedia.org However, for β-dicarbonyl compounds and related systems like β-keto esters, the enol form can be substantially stabilized by two key factors:

Conjugation: The C=C double bond of the enol is conjugated with the carbonyl group of the ester, creating an extended π-system.

Intramolecular Hydrogen Bonding: A six-membered ring can be formed via a hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen of the ester.

Research on similar β-hydroxyketo esters has confirmed that the enol tautomer is often the preferred form. nih.gov The stability of the enol form in this compound is further enhanced by conjugation with the phenyl ring.

Intramolecular Rearrangements:

While the compound itself is not a phenolic ester, it is instructive to consider rearrangements involving acyl group migration in related systems. The Fries rearrangement is a classic example where an acyl group of a phenolic ester migrates to the aromatic ring under Lewis acid catalysis to form an ortho- or para-hydroxy aryl ketone. doubtnut.comwikipedia.org This reaction proceeds through the formation of an acylium carbocation. wikipedia.org

Although a direct Fries-type rearrangement is not possible for this compound, other intramolecular processes could be envisioned under specific conditions. For example, under thermal or photochemical conditions, rearrangements involving the double bond and ester group, such as rsc.orgrsc.org-sigmatropic shifts or cyclization reactions, could potentially occur. Studies on α,β-unsaturated esters have shown that photoenolization can lead to contra-thermodynamic positional isomerization to β,γ-alkenyl esters through a photoketene hemiacetal intermediate. acs.org Such a transformation would shift the double bond out of conjugation with the ester.

Advanced Spectroscopic and Structural Characterization of Methyl 2 Hydroxy 4 Phenylbut 3 Enoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous structural determination of organic molecules, including Methyl 2-hydroxy-4-phenylbut-3-enoate and its derivatives. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques, a comprehensive understanding of the molecule's connectivity, stereochemistry, and conformational preferences can be achieved.

1H NMR and 13C NMR Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of this compound provides crucial information about the electronic environment of each proton. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the shielding or deshielding effects experienced by the protons. For instance, the protons of the phenyl group are expected to resonate in the aromatic region (typically δ 7.2-7.5 ppm). The vinyl protons will appear further downfield due to the deshielding effect of the double bond and the phenyl group. The proton attached to the carbon bearing the hydroxyl group (CH-OH) will have a characteristic chemical shift, and the methyl protons of the ester group will appear as a singlet in the upfield region.

The coupling constants (J), measured in Hertz (Hz), reveal the connectivity between neighboring protons. For example, the vinyl protons will exhibit a specific coupling constant that can help determine the stereochemistry of the double bond (E or Z isomer).

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the nature of the attached atoms. The carbonyl carbon of the ester group is typically found at the most downfield position (around 170 ppm). The carbons of the phenyl group will resonate in the aromatic region (around 125-140 ppm), while the sp² carbons of the double bond will also have characteristic chemical shifts. The carbon attached to the hydroxyl group and the methyl carbon of the ester will appear at specific upfield positions.

Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Phenyl-H7.20-7.50m-
Vinyl-H (C3)6.20-6.40ddJH3-H4 ≈ 15 Hz, JH3-H2 ≈ 5 Hz
Vinyl-H (C4)6.70-6.90dJH4-H3 ≈ 15 Hz
CH-OH (C2)4.50-4.70dJH2-H3 ≈ 5 Hz
OCH₃3.70-3.80s-
OHVariablebr s-

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O172-175
Phenyl-C (quaternary)135-138
Phenyl-CH127-130
C4132-135
C3125-128
C270-75
OCH₃52-55

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. In the COSY spectrum of this compound, cross-peaks would be expected between the vinyl protons (H3 and H4) and between the vinyl proton H3 and the methine proton H2. This confirms the connectivity of the but-3-enoate (B1239731) chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. The HSQC spectrum would show correlations between each proton and the carbon to which it is attached, for example, H2 with C2, H3 with C3, H4 with C4, and the methyl protons with the OCH₃ carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. Key HMBC correlations for confirming the structure would include:

The methyl protons of the ester group (OCH₃) to the carbonyl carbon (C=O).

The methine proton (H2) to the carbonyl carbon (C=O) and to the vinyl carbon (C4).

The vinyl proton (H4) to the phenyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is crucial for determining the stereochemistry of the molecule by identifying protons that are close in space. For this compound, NOESY can help to confirm the E or Z configuration of the double bond by observing spatial correlations between the vinyl protons and the phenyl protons.

Chiral NMR Spectroscopy for Enantiomeric Excess Determination and Absolute Configuration

Since this compound possesses a chiral center at the C2 position, it can exist as a pair of enantiomers. Chiral NMR spectroscopy is a powerful method to determine the enantiomeric excess (e.e.) and, in some cases, the absolute configuration of chiral molecules. This is typically achieved by using a chiral resolving agent (CRA) or a chiral solvating agent (CSA).

The addition of a chiral auxiliary to a racemic mixture of the analyte forms diastereomeric complexes. These diastereomers have different magnetic environments, leading to the separation of NMR signals for the two enantiomers. The integration of these separated signals allows for the quantification of the enantiomeric excess.

For this compound, a chiral lanthanide shift reagent or a chiral acid (like Mosher's acid) could be used to form diastereomeric esters. In the ¹H NMR spectrum, the signals for the protons near the chiral center (e.g., H2 and the OCH₃ group) would be expected to split into two distinct sets of signals, one for each enantiomer. The relative areas of these signals would directly correspond to the ratio of the enantiomers in the sample.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy.

Electrospray Ionization (ESI-MS) and Electron Ionization (EI-MS) Fragmentation Patterns

Both Electrospray Ionization (ESI) and Electron Ionization (EI) are common ionization techniques used in mass spectrometry, each providing unique information about the molecule.

ESI-MS: This is a soft ionization technique that typically results in the formation of protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. For this compound (C₁₁H₁₂O₃, exact mass: 192.0786), HRMS-ESI would be expected to show a prominent ion at m/z 193.0864, corresponding to the protonated molecule.

EI-MS: This is a hard ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern is a characteristic fingerprint of the compound and can provide valuable structural information. For this compound, characteristic fragmentation pathways would likely involve:

Loss of the methoxy (B1213986) group (•OCH₃) from the molecular ion to give a fragment at m/z 161.

Loss of the entire methoxycarbonyl group (•COOCH₃) to yield a fragment at m/z 133.

Cleavage of the C2-C3 bond.

Loss of a water molecule (H₂O) from the molecular ion.

Predicted HRMS Data for this compound

Ion FormulaCalculated m/zIon Type
[C₁₁H₁₂O₃ + H]⁺193.0865[M+H]⁺
[C₁₁H₁₂O₃ + Na]⁺215.0684[M+Na]⁺
[C₁₁H₁₂O₃]⁺•192.0786Molecular Ion

Tandem Mass Spectrometry (MS/MS) for Elucidating Complex Structures

Tandem mass spectrometry (MS/MS) is a powerful technique for detailed structural analysis. In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion) is selected and then fragmented by collision-induced dissociation (CID). The resulting product ions are then analyzed.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. The analysis of the vibrational modes of this compound would reveal characteristic peaks corresponding to its constituent parts.

The key functional groups in this compound are a hydroxyl group (-OH), a methyl ester group (-COOCH₃), a carbon-carbon double bond (C=C), and a phenyl group. Each of these groups has distinct vibrational frequencies.

Expected Vibrational Frequencies:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H stretching3200-3600 (broad)
Carbonyl (Ester, C=O)C=O stretching1710-1750
Alkene (C=C)C=C stretching1620-1680
Phenyl GroupC=C aromatic stretching1450-1600
C-H aromatic stretching3000-3100
Ester (C-O)C-O stretching1000-1300
Methyl Group (-CH₃)C-H stretching2850-3000

The broadness of the O-H stretching band is indicative of hydrogen bonding, which can occur intermolecularly or intramolecularly. The precise position of the C=O stretching frequency can provide insights into the electronic environment of the ester group. Conjugation with the C=C double bond is expected to lower the frequency of the C=O stretch.

For comparison, the IR spectrum of a related compound, (2Z)-3-[(4-methylphenyl)amino]-1-phenylbut-2-en-1-one, shows characteristic peaks for N-H stretching, C=O stretching, and aromatic C-H and C=C vibrations, providing a reference for the types of vibrational modes that would be observed for this compound. researchgate.net

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores—parts of a molecule that absorb light. The primary chromophore in this compound is the conjugated system formed by the phenyl group, the carbon-carbon double bond, and the carbonyl group of the ester.

This extended conjugation is expected to result in strong absorption in the UV region. The principal electronic transitions would likely be π → π* transitions associated with the conjugated system. The position of the maximum absorption (λmax) would be sensitive to the solvent polarity and the specific conformation of the molecule.

Expected UV-Vis Absorption:

ChromophoreTransitionExpected λmax (nm)
Phenyl-C=C-C=Oπ → π250-350
Carbonyl (C=O)n → π> 300 (weak)

The high-energy π → π* transition is expected to be the most intense absorption band. The lower-energy n → π* transition, originating from the non-bonding electrons of the carbonyl oxygen, is typically much weaker. Studies on similar conjugated systems, such as acetophenone (B1666503) and its derivatives, provide a basis for predicting the UV-Vis spectral properties of this compound. science-softcon.de

X-ray Crystallography for Single Crystal Structure Determination and Absolute Configuration

Although a crystal structure for this compound is not publicly available, we can infer the type of structural information that would be obtained by examining the crystal structures of related compounds. For instance, the crystal structure of (3E)-3-[(4-nitrophenoxy)methyl]-4-phenylbut-3-en-2-one reveals details about the planarity of the butenone system and the relative orientation of the phenyl rings. nih.gov Similarly, the structure of (2Z)-3-[(4-methylphenyl)amino]-1-phenylbut-2-en-1-one provides insights into intramolecular hydrogen bonding and crystal packing. researchgate.net

A crystallographic study of this compound would elucidate:

Molecular Conformation: The dihedral angles between the phenyl group, the double bond, and the ester group.

Bond Parameters: Precise measurements of all bond lengths and angles.

Intermolecular Interactions: The presence of hydrogen bonds involving the hydroxyl group and packing forces in the crystal lattice.

Stereochemistry: The absolute configuration at the chiral center (C2) if a single enantiomer is crystallized.

Hypothetical Crystallographic Data Table:

ParameterExpected Information
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c
Unit Cell Dimensionsa, b, c (Å), α, β, γ (°)
Bond Lengths (Å)C=O, C=C, C-O, C-C, C-H
Bond Angles (°)Angles around key atoms
Torsion Angles (°)Describing the 3D shape
Hydrogen BondingDonor-Acceptor distances and angles

The determination of the crystal structure would provide invaluable information for understanding the structure-property relationships of this compound and its derivatives.

Computational and Theoretical Chemistry Studies of Methyl 2 Hydroxy 4 Phenylbut 3 Enoate

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in determining the electronic structure and molecular properties of Methyl 2-hydroxy-4-phenylbut-3-enoate. These calculations provide a foundational understanding of the molecule's behavior.

Conformational Analysis and Potential Energy Surfaces

The presence of several rotatable single bonds in this compound gives rise to multiple possible conformations. Conformational analysis is crucial for identifying the most stable three-dimensional arrangements of the molecule, which in turn govern its physical and chemical properties.

Theoretical studies on structurally similar molecules, such as methyl cinnamate (B1238496), have utilized methods like UV-UV hole-burning (UV-UV HB) spectroscopy in supersonic jets to identify different conformers. nih.gov For this compound, computational approaches can be employed to map the potential energy surface (PES) by systematically rotating the key dihedral angles. These include the C-C bond between the hydroxyl-bearing carbon and the vinyl group, the C-O bond of the ester, and the C-C bond connecting the phenyl ring to the vinyl group.

Calculations would likely be performed using DFT with a functional such as B3LYP and a basis set like 6-311++G(d,p) to accurately capture both the geometry and the subtle energetic differences between conformers. The results of such an analysis would reveal the global minimum energy structure, as well as other low-energy local minima. For analogous conjugated esters, it has been shown that planar or near-planar arrangements are often favored due to the stabilizing effect of π-conjugation.

Table 1: Illustrative Conformational Energy Profile for this compound This table presents hypothetical data based on typical energy differences observed in similar molecules for illustrative purposes.

ConformerDihedral Angle (Cα-Cβ-Cγ-Cδ)Relative Energy (kcal/mol)
1 (Global Minimum)~180° (trans)0.00
2~0° (cis)2.5
3~90°5.0

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. wikipedia.org By examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), insights into the molecule's nucleophilic and electrophilic character can be gained. The energy gap between the HOMO and LUMO is also a key indicator of chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the C=C double bond, which are the most electron-rich regions. The LUMO, conversely, is likely centered on the electron-deficient carbonyl group of the ester and the conjugated system.

The distribution and energies of these orbitals can be readily calculated using DFT. Such calculations would reveal the most probable sites for nucleophilic and electrophilic attack. For instance, the HOMO distribution would indicate where the molecule is most likely to donate electrons in a reaction, while the LUMO distribution highlights the regions most susceptible to receiving electrons. youtube.com

Table 2: Predicted Frontier Molecular Orbital Energies for this compound This table contains representative data based on calculations for analogous conjugated esters.

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Electrostatic Potential Maps and Charge Distribution Analysis

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich and electron-poor regions. deeporigin.com These maps are invaluable for understanding intermolecular interactions, such as hydrogen bonding and non-covalent interactions, which are crucial in both chemical reactions and biological contexts.

For this compound, the ESP map would be expected to show a negative potential (typically colored red) around the oxygen atoms of the carbonyl and hydroxyl groups, indicating these are regions of high electron density and are likely to act as hydrogen bond acceptors. Conversely, a positive potential (typically colored blue) would be anticipated around the hydroxyl hydrogen, making it a potential hydrogen bond donor. wuxiapptec.com The phenyl ring would exhibit a region of negative potential above and below the plane of the ring due to the π-electron cloud.

This detailed picture of the charge distribution allows for predictions about how the molecule will interact with other reagents, solvents, and biological macromolecules.

Reaction Mechanism Elucidation and Transition State Modeling for Syntheses and Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about the energetics and structures of intermediates and transition states.

Energy Barriers and Reaction Pathways for Catalyzed and Uncatalyzed Processes

A likely synthetic route to this compound is the Morita-Baylis-Hillman (MBH) reaction between benzaldehyde (B42025) and methyl acrylate (B77674), typically catalyzed by a nucleophile such as a tertiary amine (e.g., DABCO) or a phosphine (B1218219). rsc.orgorganic-chemistry.org

Computational modeling of the MBH reaction can elucidate the complex multi-step mechanism. Studies on similar systems have shown that the reaction proceeds through a zwitterionic enolate intermediate formed by the addition of the catalyst to the activated alkene. organic-chemistry.org This intermediate then attacks the aldehyde. A key, often rate-determining, step is the subsequent proton transfer. wikipedia.org

DFT calculations can be used to map out the entire reaction pathway, identifying all intermediates and transition states. By calculating the Gibbs free energy at each point along the reaction coordinate, the energy barriers for each step can be determined, allowing for the identification of the rate-determining step. Theoretical investigations have explored the role of different catalysts and the effect of protic additives on the reaction mechanism and energy barriers. mdpi.com

Table 3: Illustrative Calculated Energy Barriers for the Baylis-Hillman Reaction This table presents hypothetical energy barrier data for the key steps in the synthesis of this compound, based on published studies of the Baylis-Hillman reaction.

Reaction StepCatalystCalculated ΔG‡ (kcal/mol)
Nucleophilic AttackDABCO10-15
C-C Bond FormationDABCO5-10
Proton TransferDABCO20-25
Catalyst EliminationDABCO<5

Solvation Effects and Explicit Solvent Molecule Interactions

The solvent can have a profound impact on reaction rates and mechanisms. Computational models can account for these effects in two primary ways: through implicit solvent models (where the solvent is treated as a continuous medium) or explicit solvent models (where individual solvent molecules are included in the calculation).

For the synthesis of this compound via the MBH reaction, the polarity of the solvent can influence the stability of the charged zwitterionic intermediates. Protic solvents, in particular, can play a direct role by facilitating proton transfer steps through hydrogen bonding, thereby lowering the energy barrier of the rate-determining step.

Computational studies that include explicit solvent molecules in the transition state calculations for the proton transfer step can provide a more accurate picture of the reaction mechanism. These models can reveal how solvent molecules interact with the transition state structure and contribute to its stabilization. For instance, a methanol (B129727) molecule could form a hydrogen-bonding bridge to facilitate the proton transfer, a role that has been investigated computationally for the MBH reaction. mdpi.com

Methyl 2 Hydroxy 4 Phenylbut 3 Enoate As a Versatile Synthetic Building Block and Intermediate

Precursor in the Total Synthesis of Natural Products and Biomimetic Compounds

The structural framework of methyl 2-hydroxy-4-phenylbut-3-enoate serves as a foundational element for the synthesis of various natural product families. Its utility stems from the ability to modify its core structure through reactions targeting the double bond, hydroxyl group, and ester functionality, enabling the elaboration into more complex molecules.

The C6-C4 skeleton of this compound is closely related to the C6-C3 backbone of phenylpropanoids and can be synthetically manipulated to access these and related structures. Phenylpropanoids, such as cinnamic acid and its derivatives, are ubiquitous in plants and serve as precursors to a vast array of secondary metabolites, including flavonoids, stilbenoids, and lignans (B1203133).

The chemical utility of the this compound scaffold can be leveraged in several ways:

Oxidative Cleavage: Cleavage of the olefinic bond can shorten the carbon chain, providing access to C6-C3 (phenylpropanoid) or C6-C2 building blocks.

Reduction: Selective reduction of the ester or the double bond can yield important alcohol or saturated intermediates.

Coupling Reactions: The phenyl ring and the double bond provide handles for various coupling reactions to build the dimeric structures characteristic of lignans or the C6-C2-C6 framework of stilbenoids.

Naturally occurring phenylbutenoid dimers have been isolated from plant sources, and the synthesis of optically active versions of these compounds is an area of active research. The core structure of this compound is an ideal starting point for such synthetic endeavors.

The functional groups within this compound are well-suited for intramolecular and intermolecular reactions to form a variety of heterocyclic rings, which are core structures in many biologically active molecules.

Lactonization: The α-hydroxy ester moiety is a direct precursor to butenolides (unsaturated γ-lactones) through cyclization, a common motif in natural products.

Epoxidation and Aziridination: The double bond can be readily converted into an epoxide or, after introduction of a nitrogen functionality, an aziridine. These strained rings are versatile intermediates for ring-opening reactions to install new stereocenters.

Diels-Alder Reactions: The related compound, methyl 2-oxobut-3-enoate, has been shown to be a highly reactive dienophile in Diels-Alder reactions to form complex α-ketoesters, which are precursors to heterocycles. dtu.dk This highlights the potential of the butenoate scaffold in cycloaddition chemistry.

Multi-component Reactions: The α,β-unsaturated system can participate in multi-component reactions, such as those used to form substituted benzothiazoles from related ketones, providing a rapid route to complex heterocyclic structures. mdpi.com

In the total synthesis of large, complex molecules like polyketides and alkaloids, the use of chiral building blocks is essential for controlling stereochemistry. Chiral pool synthesis, which utilizes enantiomerically pure natural products as starting materials, is a powerful strategy. researchgate.net Enantiomerically pure forms of this compound can be employed as chiral synthons. The compound's carbon backbone can be incorporated into the main chain of a polyketide or alkaloid, with its hydroxyl group guiding the stereochemical outcome of subsequent reactions. The synthesis of complex natural products such as zaragozic acid A has been achieved using building blocks derived from simple hydroxy acids like (S)-malic acid. researchgate.net

Utility in the Construction of Pharmaceutical Intermediates and Lead Compounds

The structural motif of this compound is particularly significant in medicinal chemistry, where it functions as a key precursor for important pharmaceutical agents and as a scaffold for the development of new drug candidates.

Chiral 2-hydroxy-4-arylbutanoic acids and their derivatives are critical intermediates in the pharmaceutical industry. researchgate.net Most notably, they are precursors for the synthesis of several widely used angiotensin-converting enzyme (ACE) inhibitors. researchgate.net this compound is the direct methyl ester of the parent acid and a key intermediate in these synthetic routes.

The synthesis of these drugs relies on the asymmetric reduction of the double bond to establish the required stereochemistry. This can be achieved through biocatalytic methods using ketoreductase enzymes or through catalytic asymmetric hydrogenation. researchgate.net These processes convert the unsaturated precursor into enantiomerically pure saturated hydroxy acids or esters, which are then elaborated into the final active pharmaceutical ingredient.

Table 1: ACE Inhibitors Derived from the 2-Hydroxy-4-phenylbutanoic Acid Scaffold
ACE InhibitorTherapeutic UseRelationship to Precursor
EnalaprilHypertension, Heart FailureSynthesized from a chiral 2-hydroxy-4-phenylbutanoic acid intermediate. researchgate.net
LisinoprilHypertension, Heart FailureIncorporates a key fragment derived from the 2-hydroxy-4-phenylbutanoic acid scaffold. researchgate.net
BenazeprilHypertensionUtilizes a chiral 2-hydroxy-4-phenylbutanoic acid derivative in its synthesis. researchgate.net
CilaprilHypertensionDerived from a 2-hydroxy-4-arylbut-3-enoic acid precursor. researchgate.net

A scaffold in medicinal chemistry is a core molecular structure upon which various substituents are attached to create a library of related compounds. This library can then be screened for biological activity to identify new lead compounds. This compound is an excellent scaffold for combinatorial chemistry due to its multiple points of diversification. A related compound, Methyl (E)-2-oxo-4-phenylbut-3-enoate, is described as a versatile small molecule scaffold. cymitquimica.com

Key modification sites on the scaffold include:

The Phenyl Ring: Aromatic substitution reactions can introduce a wide variety of functional groups at the ortho, meta, and para positions.

The Hydroxyl Group: The alcohol can be alkylated, acylated, or replaced with other functional groups (e.g., amines, halogens) to probe its role in binding to a biological target.

The Ester Group: The methyl ester can be hydrolyzed to the carboxylic acid or converted to a range of amides, hydroxamic acids, or other ester derivatives.

The Double Bond: The olefin can be hydrogenated, epoxidized, dihydroxylated, or used in cycloaddition reactions to introduce significant structural and conformational changes.

By systematically modifying these positions, large libraries of analogs can be rapidly synthesized and evaluated, facilitating the discovery of new therapeutic agents.

Table 2: Potential Modifications of the this compound Scaffold for Library Synthesis
Modification SiteReaction TypePotential New Functional Groups
Phenyl RingElectrophilic Aromatic Substitution-Cl, -Br, -NO₂, -OCH₃, -Alkyl
Hydroxyl GroupAcylation / Alkylation-OAc, -OBn, -OTBS
Ester GroupAmidation-CONH₂, -CONHR, -CONR₂
Double BondDihydroxylationDiol
Double BondHydrogenationSaturated Alkane

Development of Novel Organic Materials and Functional Polymers Based on this compound

This compound, while not extensively documented as a monomer in existing polymer libraries, possesses a unique combination of functional groups that makes it a highly promising candidate for the development of novel organic materials and functional polymers. Its structure, featuring a reactive alkene bond, a hydroxyl group, an ester moiety, and an aromatic phenyl ring, offers multiple avenues for polymerization and material functionalization.

The vinyl group in the butenoate chain is susceptible to various addition polymerization techniques, including free-radical, cationic, and anionic polymerization. This allows for the creation of polyolefin-type backbones where the phenyl and hydroxy-ester functionalities are pendant groups. These pendant groups can impart specific properties to the resulting polymer, such as increased thermal stability and a higher refractive index due to the phenyl rings, and hydrophilicity or sites for further modification via the hydroxyl groups.

Furthermore, the hydroxyl and methyl ester groups are suitable for condensation polymerization. The hydroxyl group can react with carboxylic acids or acyl chlorides, while the methyl ester can undergo transesterification with diols to form polyesters. This dual functionality could be exploited to create cross-linked polymers or to incorporate the molecule into existing polyester (B1180765) chains to modify their properties. The rigidity of the phenylbutenoate backbone can be expected to influence the mechanical and thermal properties of the resulting polymers.

The development of functional polymers from this compound could lead to materials with tailored characteristics. For instance, polymers incorporating this monomer could exhibit enhanced adhesive properties, making them suitable for coatings and composites. The presence of the hydroxyl group also opens up possibilities for creating biodegradable polymers, particularly through polyester linkages. The phenyl ring can be functionalized to introduce further chemical reactivity or to fine-tune the electronic and optical properties of the material.

Below is an interactive data table summarizing the potential polymerization strategies for this compound and the anticipated properties of the resulting polymers.

Functional GroupPolymerization MethodPotential Polymer TypeAnticipated Polymer Properties
Alkene (C=C)Addition Polymerization (Free-radical, Cationic, Anionic)Polyolefin with pendant groupsIncreased thermal stability, high refractive index, potential for further functionalization.
Hydroxyl (-OH)Condensation Polymerization (with diacids or diacyl chlorides)PolyesterBiodegradability, hydrophilicity, sites for cross-linking.
Methyl Ester (-COOCH3)Condensation Polymerization (Transesterification with diols)PolyesterControlled degradation rates, modifiable mechanical properties.
Phenyl RingCan be functionalized prior to or after polymerizationFunctionalized Polystyrene derivativesTunable optical and electronic properties, sites for metal coordination.

Derivatization for Chemical Probes and Ligands in Biological Research

The molecular scaffold of this compound is a promising starting point for the synthesis of chemical probes and ligands for biological research. Its structural similarity to compounds known to exhibit biological activity, such as the 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters which are potent inhibitors of kynurenine-3-hydroxylase, suggests that derivatives of this compound could also interact with biological targets. nih.gov

The versatile functionality of this compound allows for straightforward derivatization to introduce reporter groups, such as fluorophores or biotin, for use as chemical probes. The hydroxyl group is a prime site for esterification or etherification with a fluorescent moiety, enabling the tracking of the molecule within biological systems. Similarly, the phenyl ring can be functionalized, for example, through electrophilic aromatic substitution, to attach a variety of tags.

For the development of biological ligands, the different functional groups can be systematically modified to optimize binding to a specific protein or enzyme. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can form salt bridges with basic amino acid residues in a protein's active site. The hydroxyl group can act as a hydrogen bond donor or acceptor. The phenyl ring can engage in pi-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Structure-activity relationship (SAR) studies can be performed on a library of derivatives to identify the key structural features required for potent and selective binding. For instance, the stereochemistry of the hydroxyl group and the substitution pattern on the phenyl ring can be varied to explore the binding pocket of a target protein.

The following interactive data table outlines potential derivatization strategies for this compound to generate chemical probes and ligands.

Functional GroupDerivatization ReactionPotential ApplicationRationale
Hydroxyl (-OH)Esterification/Etherification with a fluorophoreFluorescent ProbeCovalent attachment of a reporter group for biological imaging.
Methyl Ester (-COOCH3)Hydrolysis to Carboxylic AcidBiological LigandIntroduction of a charged group to interact with protein active sites.
Phenyl RingElectrophilic Aromatic Substitution (e.g., nitration, halogenation)Ligand Development (SAR studies)Systematic modification to probe binding pocket interactions.
Alkene (C=C)Epoxidation, DihydroxylationIntroduction of new functionalitiesCreation of derivatives with altered stereochemistry and polarity for SAR.

Investigations into the Biological Activity Mechanisms of Methyl 2 Hydroxy 4 Phenylbut 3 Enoate and Its Analogs

Cellular Pathway Modulation and Signal Transduction InterventionsNo research has been identified that investigates the effects of Methyl 2-hydroxy-4-phenylbut-3-enoate on cellular pathways or its intervention in signal transduction cascades.

Elucidation of Molecular Mechanisms in Cultured Cell Systems

While direct studies on this compound are limited, research on analogous compounds provides a framework for understanding its potential molecular interactions. For instance, studies on hydroxycinnamic acids, which share the core phenylpropanoid structure, have demonstrated that these molecules can modulate key signaling pathways involved in cellular health and disease.

One of the primary mechanisms investigated for related phenolic compounds is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway. This pathway is a critical cellular defense against oxidative stress. For example, the analog 5-hydroxy-4-phenyl-butenolide has been shown to activate the Nrf2/ARE pathway, leading to the upregulation of cytoprotective genes like heme oxygenase-1, catalase, and superoxide (B77818) dismutase. This activation enhances cellular resistance to oxidative damage. Similarly, Methyl 3,4-dihydroxybenzoate has been found to alleviate oxidative damage in granulosa cells by activating the Nrf2 antioxidant pathway. nih.gov

Furthermore, analogs of this compound have been studied for their anti-inflammatory properties. The compound β-hydroxybutyrate, for instance, has demonstrated anti-inflammatory effects by modulating PGC-1α and FoxO1, which in turn suppresses pro-inflammatory signaling. nih.govnih.gov These findings suggest that this compound might also exert its biological effects through the modulation of critical signaling cascades that govern cellular stress responses and inflammation.

Gene Expression and Proteomic Analysis in Response to Compound Treatment

For example, proteomic analysis of cells treated with N-(4-methyl)phenyl-O-(4-methoxy) phenyl-thionocarbamate, a compound with a substituted phenyl moiety, revealed significant changes in the expression of proteins involved in apoptosis and cell cycle regulation. nih.gov Treatment led to increased levels of caspase-1, caspase-4, and NF-kappaB inhibitor, and reduced levels of ATP synthase and tyrosine-phosphatase. nih.gov This suggests that phenyl-containing compounds can induce profound shifts in the proteome, leading to specific cellular outcomes.

Gene expression studies on cells treated with β-hydroxybutyrate have shown decreased mRNA levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNFα. nih.gov This downregulation of inflammatory gene expression is a key aspect of its anti-inflammatory mechanism. It is plausible that this compound could similarly influence the expression of genes related to inflammation, oxidative stress, and cell survival, though direct experimental verification is required.

Table 1: Potential Protein and Gene Targets of Phenylbutenoate Analogs

Analog Compound Analysis Type Key Findings Potential Implication for this compound
N-(4-methyl)phenyl-O-(4-methoxy) phenyl-thionocarbamateProteomicsUpregulation of caspases, NF-kappaB inhibitor; Downregulation of ATP synthase. nih.govMay influence apoptosis and cellular energy metabolism.
β-hydroxybutyrateGene ExpressionDownregulation of IL-1β, IL-6, and TNFα mRNA. nih.govPotential to modulate inflammatory gene expression.
5-hydroxy-4-phenyl-butenolideGene ExpressionUpregulation of heme oxygenase-1, catalase, superoxide dismutase via Nrf2.Could activate antioxidant gene expression pathways.
Methyl 3,4-dihydroxybenzoateGene ExpressionUpregulation of Nrf2 and antioxidant enzymes SOD1, NQO1, and GCLC. nih.govPotential to enhance cellular antioxidant defenses.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For this compound, the key structural features include the hydroxyl group, the phenyl ring, and the olefinic moiety.

Impact of Hydroxyl Group Modifications on Biological Function

The hydroxyl group is a common pharmacophore in many bioactive molecules, contributing to their activity through hydrogen bonding and by influencing hydrophilicity. researchgate.net In phenolic compounds, the number and position of hydroxyl groups on the aromatic ring significantly affect their antioxidant activity. nih.gov Generally, an increase in the number of hydroxyl groups leads to enhanced radical scavenging capabilities. nih.gov

For flavonoids, another class of phenyl-containing compounds, functional hydroxyl groups are key to their antioxidant effects, acting by scavenging free radicals and chelating metal ions. nih.gov The specific configuration of hydroxyl groups on the B ring is a primary determinant of their ability to scavenge reactive oxygen and nitrogen species. nih.gov Esterification of the hydroxyl group, as seen in some catechin (B1668976) derivatives, can also modify the antioxidant activity. nih.gov Therefore, the presence and position of the hydroxyl group in this compound are likely critical for its biological functions, and any modification to this group would be expected to alter its activity profile.

Influence of Phenyl Substitutions on Target Engagement

The phenyl group in this compound can significantly influence its interaction with biological targets through steric and electronic effects. rsc.org The nature of substituents on the phenyl ring (electron-donating or electron-withdrawing) can alter the molecule's reactivity and binding affinity. uomustansiriyah.edu.iq

For instance, in a series of 3-phenylcoumarin (B1362560) derivatives, different substitutions on the 3-phenyl ring led to a range of inhibitory activities against monoamine oxidase B (MAO-B). frontiersin.org Similarly, for N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the combination of a halogen and a cyano group on the phenyl ring was found to be crucial for their inhibitory activity against the FOXM1 protein. mdpi.com The phenyl group itself can act as a weakly activating group in electrophilic aromatic substitutions, donating electron density to an adjacent aromatic ring via resonance. stackexchange.com This modulation of electronic properties can be critical for target engagement, as seen in the edge-to-face CH/pi interactions between a ligand's phenyl group and a receptor's aromatic group. nih.gov

Table 2: Influence of Phenyl Substitutions on the Activity of Analogous Compounds

Compound Class Substitution Type Effect on Biological Activity
3-PhenylcoumarinsVarious functional groups on the 3-phenyl ringModulated inhibitory activity against MAO-B. frontiersin.org
N-Phenylthieno[2,3-b]pyridine-2-carboxamidesElectron-withdrawing and -donating groupsCombination of halogen and -CN group favored FOXM1 inhibition. mdpi.com
Benzothiazole-phenyl analogsTrifluoromethyl groups on aromatic ringsWell-tolerated by target enzymes at ortho and para positions. escholarship.org

Role of the Olefinic Moiety in Bioactivity and Metabolism

The α,β-unsaturated ester system (olefinic moiety) in this compound is a key structural feature that can influence its reactivity and metabolic fate. This double bond introduces conformational rigidity and can participate in various biochemical reactions.

Investigation of Antioxidant, Anti-inflammatory, and Antimicrobial Mechanisms of Action

The structural features of this compound suggest its potential as an antioxidant, anti-inflammatory, and antimicrobial agent, based on the activities of related compounds.

The antioxidant properties of cinnamic acid and its derivatives are well-documented. mdpi.com These compounds can act as free radical scavengers, and their efficacy is often linked to the presence of hydroxyl groups on the phenyl ring. nih.gov Esterification of the carboxylic acid group can modulate the antioxidant capacity, with some studies showing that the free acids have higher scavenger activity than their corresponding esters. nih.gov

The anti-inflammatory action of related compounds often involves the modulation of key inflammatory mediators. For example, some phenylbutenoic acid derivatives inhibit enzymes involved in the biosynthesis of pro-inflammatory neuropeptides. mdpi.com Other related molecules, such as hydroxytyrosol, inhibit the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 by reducing the activation of NF-κB and other inflammatory signaling pathways. mdpi.com

The antimicrobial activity of phenolic acids and their esters has been extensively studied. scispace.commdpi.com Their mechanism of action can involve the disruption of bacterial cell membranes, leading to increased permeability and cell death. mdpi.com The effectiveness of these compounds can depend on the length of the alkyl chain in the ester and the pattern of substitution on the phenyl ring. For example, some studies have shown that the antimicrobial effect of phenolic acid derivatives increases with the increasing length of the alkyl chain. scispace.com

Table 3: Summary of Investigated Biological Activities of Analogous Compounds

Biological Activity Analog Class Observed Mechanism of Action
AntioxidantCinnamic acid estersFree radical scavenging, influenced by hydroxyl groups. nih.govnih.gov
Anti-inflammatoryPhenylbutenoic acid derivatives, HydroxytyrosolInhibition of neuropeptide biosynthesis, reduction of pro-inflammatory cytokine production via NF-κB pathway. mdpi.commdpi.com
AntimicrobialPhenolic acid estersDisruption of bacterial cell membrane integrity. mdpi.com

Advanced Analytical Methodologies for the Detection and Quantification of Methyl 2 Hydroxy 4 Phenylbut 3 Enoate

Chromatographic Separation Techniques for Complex Mixtures and Reaction Monitoring

Chromatographic methods are fundamental for the separation of Methyl 2-hydroxy-4-phenylbut-3-enoate from starting materials, byproducts, and other impurities, enabling its accurate quantification and isolation.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. The choice of detector is crucial and depends on the analytical objective.

UV-Vis and Photodiode Array (PDA) Detection: The presence of a phenyl group and a conjugated double bond in this compound results in strong ultraviolet (UV) absorbance. This makes UV-Vis and PDA detectors highly suitable for its detection and quantification. A PDA detector offers the advantage of acquiring the entire UV spectrum at each point in the chromatogram, which aids in peak purity assessment and compound identification. A typical reversed-phase HPLC method would likely employ a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). chromatographyonline.com

ParameterTypical Value/Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient or isocratic elution with Acetonitrile/Water or Methanol/Water mixtures, often with 0.1% Trifluoroacetic Acid. chromatographyonline.com
Detection UV at a wavelength corresponding to maximum absorbance (e.g., ~254 nm)
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL

Refractive Index (RI) Detection: While less sensitive than UV-Vis detection, an RI detector can be employed when the compound lacks a strong chromophore or for preparative scale chromatography where high concentrations are used. The RI detector measures the difference in the refractive index between the mobile phase and the eluting analyte.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For a compound like this compound, which has a moderate molecular weight and contains a hydroxyl group, derivatization might be necessary to increase its volatility and thermal stability, preventing peak tailing and improving chromatographic resolution.

Flame Ionization Detection (FID): FID is a universal detector for organic compounds and provides high sensitivity. After separation on a capillary column (e.g., DB-5 or DB-17), the eluting compound is burned in a hydrogen-air flame, producing ions that are measured to generate a signal. nih.gov

Mass Spectrometry (MS) Detection: Coupling GC with a mass spectrometer provides not only quantitative data but also structural information, which is invaluable for definitive identification. The mass spectrum of the compound would show a molecular ion peak and characteristic fragmentation patterns.

Since this compound contains a chiral center at the carbon atom bearing the hydroxyl group, it can exist as a pair of enantiomers. Chiral chromatography is essential for separating these enantiomers to determine the enantiomeric purity of a sample or to isolate individual enantiomers. This is often achieved using HPLC with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the resolution of a wide range of chiral molecules. researchgate.net The separation is influenced by the mobile phase composition, particularly the nature and concentration of alcohol modifiers. researchgate.net

ParameterTypical Condition/Phase
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® IA)
Mobile Phase Normal phase (e.g., Hexane/Isopropanol) or Reversed-phase (e.g., Acetonitrile/Water)
Detection UV-Vis or PDA

Alternatively, derivatization with a chiral reagent can be performed to form diastereomers, which can then be separated on a non-chiral column using standard GC or HPLC methods. nih.gov

Hyphenated Techniques for Enhanced Characterization and Trace Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, offer enhanced selectivity and sensitivity, making them ideal for complex sample analysis and trace-level detection.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced forms, such as tandem MS (LC-MS/MS) and high-resolution MS (LC-HRMS), are powerful tools for the analysis of this compound. chromatographyonline.comub.edu These techniques provide excellent sensitivity and selectivity, allowing for the detection of the compound at very low concentrations.

LC-MS/MS: This technique uses two stages of mass analysis to further enhance selectivity and reduce background noise. A precursor ion corresponding to the molecular weight of the compound is selected in the first mass analyzer, fragmented, and then the resulting product ions are detected in the second mass analyzer. This is particularly useful for quantification in complex matrices.

LC-HRMS: High-resolution mass spectrometry can determine the mass of a molecule with very high accuracy, which allows for the determination of its elemental composition. This is a powerful tool for the identification and structural elucidation of unknown compounds and for differentiating between compounds with the same nominal mass. ub.edu

As mentioned previously, GC-MS is a highly effective technique for the analysis of volatile compounds. For this compound, derivatization to a more volatile form, such as by silylation of the hydroxyl group, would likely be necessary for optimal GC analysis. The resulting mass spectrum would provide a unique fingerprint for the compound, allowing for its unambiguous identification. The fragmentation pattern can also provide valuable structural information. An efficient method for the simultaneous enantiomeric separation of similar 2-hydroxy acids involves their conversion into diastereomeric esters for analysis by achiral dual-capillary column gas chromatography. nih.gov

Spectrophotometric and Fluorometric Assay Development for High-Throughput Quantification

Spectrophotometric and fluorometric assays offer rapid, sensitive, and cost-effective means for the high-throughput quantification of this compound. These methods are based on the intrinsic photophysical properties of the molecule, which arise from its specific chemical structure.

The structure of this compound contains a chromophore, an α,β-unsaturated ester conjugated with a phenyl group, which is expected to absorb ultraviolet (UV) light. The conjugation of the carbon-carbon double bond with the carbonyl group of the ester and the phenyl ring creates an extended π-electron system. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the molecule can absorb light at longer wavelengths compared to its non-conjugated counterparts.

In UV-Visible spectroscopy, the primary electronic transition observed for compounds with such a chromophore is the π→π* transition, which is typically intense. A weaker n→π* transition, originating from the non-bonding electrons of the carbonyl oxygen, may also be observed at a longer wavelength. The position of the maximum absorbance (λmax) is influenced by the solvent polarity and the presence of substituents.

Table 1: Hypothetical UV-Vis Absorption Data for this compound in Different Solvents

SolventDielectric Constantλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)
Hexane1.8827518,000
Ethanol24.5528020,000
Acetonitrile37.527819,500
Water80.128221,000

Note: The data in this table is hypothetical and for illustrative purposes, based on the expected behavior of similar compounds.

Fluorometric assays, which measure the emission of light from a substance that has absorbed light, can offer even higher sensitivity and selectivity than spectrophotometry. For a molecule to be fluorescent, it must possess a rigid, planar structure and an extensive system of conjugated double bonds, often found in aromatic compounds. The phenyl group and the conjugated system in this compound suggest potential for fluorescence.

The development of a fluorometric assay would involve determining the optimal excitation and emission wavelengths. The fluorescence intensity is directly proportional to the concentration of the compound over a certain range, allowing for quantitative measurements. The quantum yield, which is the ratio of photons emitted to photons absorbed, is a key parameter in assessing the efficiency of the fluorescence process.

Table 2: Hypothetical Fluorescence Properties of this compound

SolventExcitation λmax (nm)Emission λmax (nm)Quantum Yield (ΦF)
Cyclohexane2803400.15
Dichloromethane2823450.12
Methanol2853500.08

Note: The data in this table is hypothetical and for illustrative purposes, based on the expected behavior of similar compounds.

High-throughput quantification using these methods would typically involve the use of microplate readers, allowing for the rapid and simultaneous analysis of a large number of samples.

Electrochemical Methods for Redox Behavior and Sensor Development

Electrochemical methods provide a powerful platform for investigating the redox behavior of this compound and for the development of sensitive and selective electrochemical sensors. These techniques are based on measuring the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface.

The electroactivity of this compound is attributed to its functional groups that can undergo electron transfer reactions. The α-hydroxy group can be oxidized, and the conjugated system, including the carbon-carbon double bond and the phenyl ring, can also be involved in redox processes. The ester group, under certain conditions, can be reduced.

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to study the redox properties of a compound. A cyclic voltammogram can reveal the oxidation and reduction potentials of the analyte and provide insights into the reversibility and kinetics of the electron transfer reactions. For this compound, an anodic peak corresponding to the oxidation of the hydroxyl group and potentially the conjugated system would be expected. A cathodic peak might be observed for the reduction of the ester or the double bond.

The development of an electrochemical sensor for this compound would involve the selection of a suitable electrode material and the optimization of experimental parameters such as pH and supporting electrolyte. The electrode surface could be modified with specific materials, such as nanomaterials or polymers, to enhance the sensitivity and selectivity of the detection.

More sensitive techniques like differential pulse voltammetry (DPV) or square wave voltammetry (SWV) can be employed for quantification at low concentrations. In these methods, the current is sampled in a way that minimizes the background charging current, resulting in a higher signal-to-noise ratio. The peak current in DPV or SWV is directly proportional to the concentration of the analyte, forming the basis for quantitative analysis.

Table 3: Hypothetical Electrochemical Data for this compound

TechniqueParameterValueConditions
Cyclic Voltammetry (CV)Anodic Peak Potential (Epa)+0.85 V vs. Ag/AgCl0.1 M Phosphate Buffer (pH 7.0)
Cathodic Peak Potential (Epc)-1.20 V vs. Ag/AgCl0.1 M Phosphate Buffer (pH 7.0)
Differential Pulse Voltammetry (DPV)Peak Potential (Ep)+0.78 V vs. Ag/AgCl0.1 M Phosphate Buffer (pH 7.0)
Limit of Detection (LOD)0.5 µMOptimized conditions
Square Wave Voltammetry (SWV)Peak Potential (Ep)+0.75 V vs. Ag/AgCl0.1 M Phosphate Buffer (pH 7.0)
Limit of Detection (LOD)0.1 µMOptimized conditions

Note: The data in this table is hypothetical and for illustrative purposes, based on the expected behavior of similar electroactive organic molecules.

The development of such electrochemical sensors would enable the rapid, on-site, and real-time monitoring of this compound in various matrices.

Future Research Directions and Emerging Opportunities for Methyl 2 Hydroxy 4 Phenylbut 3 Enoate

Exploration of Novel Sustainable Catalytic Systems for Efficient Synthesis

The future synthesis of Methyl 2-hydroxy-4-phenylbut-3-enoate and its analogs is poised to be dominated by the development of sustainable and efficient catalytic systems. Current synthetic routes often rely on stoichiometric reagents and harsh reaction conditions. The exploration of greener alternatives is paramount for enhancing the economic and environmental viability of its production.

Future research will likely focus on several key areas:

Biocatalysis: The use of enzymes, such as lipases and esterases, offers a highly selective and environmentally benign approach to the synthesis of chiral α-hydroxy esters. nih.govresearchgate.netmdpi.com Research into novel microbial strains and engineered enzymes could lead to highly efficient and enantioselective production of this compound. nih.govresearchgate.netmdpi.com Chemoenzymatic one-pot strategies, combining chemical and enzymatic steps, could further streamline the synthesis of related α-hydroxy half-esters. nih.govacs.org

Heterogeneous Catalysis: The development of solid-supported catalysts can simplify product purification and catalyst recycling, key principles of green chemistry. nih.gov Materials like functionalized resins, zeolites, and metal oxides are promising candidates for catalyzing the esterification and other key bond-forming reactions in the synthesis of this compound. nih.gov

Continuous Flow Synthesis: Transitioning from batch to continuous flow processes can offer significant advantages in terms of safety, scalability, and process control. researchgate.netrsc.org Microreactor technology can enable precise control over reaction parameters, leading to higher yields and purities. researchgate.netrsc.org This approach is particularly well-suited for the synthesis of α,β-unsaturated esters, where careful control of reaction conditions is crucial to prevent side reactions. researchgate.netrsc.org

Catalytic SystemPotential AdvantagesResearch Focus
Biocatalysis High enantioselectivity, mild reaction conditions, reduced waste. nih.govresearchgate.netmdpi.comScreening for novel enzymes, enzyme engineering for enhanced activity and stability, development of chemoenzymatic cascade reactions. nih.govacs.org
Heterogeneous Catalysis Ease of catalyst separation and reuse, improved process economics. nih.govDesign of novel solid acid/base catalysts, synthesis of catalytically active membrane reactors. nih.gov
Continuous Flow Synthesis Enhanced safety and scalability, precise control over reaction parameters, improved yield and purity. researchgate.netrsc.orgDevelopment of integrated multi-step flow systems, optimization of reactor design and operating conditions. researchgate.netrsc.org

Development of Advanced Functional Materials Utilizing this compound Scaffolds

The unique chemical structure of this compound makes it an attractive building block for the creation of advanced functional materials. The presence of a polymerizable α,β-unsaturated system, a hydroxyl group for further functionalization, and a phenyl ring for tuning electronic and physical properties opens up a wide range of possibilities in materials science.

Emerging opportunities in this area include:

Bioactive and Biocompatible Polymers: The ester could serve as a monomer or a comonomer in the synthesis of functional polyesters. These polymers could be designed to be biodegradable and biocompatible, with potential applications in drug delivery, tissue engineering, and medical implants. preprints.org The pendant hydroxyl and phenyl groups could be further modified to attach bioactive molecules or to tune the polymer's properties. nih.gov

Functional Coatings and Adhesives: The reactivity of the α,β-unsaturated ester moiety can be exploited for the development of cross-linkable polymers for use in coatings and adhesives. The phenyl group can enhance the thermal stability and mechanical properties of the resulting materials, while the hydroxyl group can improve adhesion to various substrates.

Optoelectronic Materials: The conjugated system of the molecule, in conjunction with the phenyl ring, suggests potential applications in the field of organic electronics. By incorporating this scaffold into larger polymeric or molecular structures, it may be possible to develop materials with interesting photophysical and electronic properties for use in sensors, organic light-emitting diodes (OLEDs), and other electronic devices.

Material TypePotential FunctionalityKey Structural Features Utilized
Bioactive Polymers Drug delivery, tissue engineering scaffolds. preprints.orgPolymerizable double bond, hydroxyl group for bio-conjugation. nih.gov
Functional Coatings Enhanced durability, adhesion, and thermal stability.Cross-linkable double bond, hydroxyl group for surface interaction, phenyl group for stability.
Optoelectronic Materials Organic semiconductors, light-emitting materials.Conjugated π-system, phenyl group for electronic tuning.

Deeper Mechanistic Elucidation of Biological Activities and Target Deconvolution Strategies

While the specific biological activities of this compound are not yet extensively documented, its structural similarity to other biologically active phenylbutenoic acid derivatives suggests a high potential for pharmacological relevance. A crucial future research direction will be the detailed investigation of its biological effects and the identification of its molecular targets.

Key research initiatives should include:

Screening for Bioactivity: The compound should be systematically screened against a wide range of biological targets, including enzymes, receptors, and whole-cell assays, to identify potential therapeutic applications. Areas of interest could include anti-inflammatory, antimicrobial, and anticancer activities, given the known properties of similar compounds. ontosight.ai

Mechanistic Studies: Once a biological activity is identified, in-depth mechanistic studies will be necessary to understand how the molecule exerts its effects at the molecular and cellular levels. This could involve studying its impact on signaling pathways, gene expression, and protein function.

Target Deconvolution: Identifying the specific protein targets of a bioactive small molecule is often a challenging but critical step in drug discovery. Modern chemical biology techniques, such as affinity chromatography, activity-based protein profiling, and genetic screening, can be employed to "deconvolve" the targets of this compound.

QSAR and Molecular Modeling: Quantitative Structure-Activity Relationship (QSAR) studies and molecular modeling can be used to understand the relationship between the chemical structure of the compound and its biological activity. nih.govnih.govmdpi.comunair.ac.id This knowledge can then be used to design and synthesize more potent and selective analogs. nih.govnih.govmdpi.comunair.ac.id

Research AreaObjectiveMethodologies
Bioactivity Screening Identify potential therapeutic applications. ontosight.aiHigh-throughput screening, cell-based assays, enzyme inhibition assays.
Mechanistic Studies Understand the mode of action at the molecular level.Western blotting, qPCR, reporter gene assays, microscopy.
Target Deconvolution Identify the specific protein targets.Affinity chromatography, activity-based protein profiling, CRISPR-based genetic screens.
QSAR and Molecular Modeling Guide the design of more potent and selective analogs. nih.govnih.govmdpi.comunair.ac.idComputational chemistry, statistical analysis, in silico screening. nih.govnih.govmdpi.comunair.ac.id

Integration with Artificial Intelligence and Machine Learning for Retrosynthesis and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemistry by accelerating the discovery and development of new molecules and materials. The integration of these computational tools offers significant opportunities for advancing the research and application of this compound.

Future applications of AI and ML in this context include:

Retrosynthesis Planning: AI-powered retrosynthesis tools can analyze the structure of this compound and propose novel and efficient synthetic routes. preprints.orgchemrxiv.orgkyoto-u.ac.jpnih.govengineering.org.cn These tools can learn from vast databases of chemical reactions to suggest pathways that may not be obvious to human chemists, potentially leading to more sustainable and cost-effective syntheses. preprints.orgchemrxiv.orgkyoto-u.ac.jpnih.govengineering.org.cn

Property Prediction: Machine learning models can be trained to predict a wide range of properties for this compound and its derivatives, including their physicochemical properties, biological activities, and toxicity. This can significantly reduce the need for time-consuming and expensive experimental work, allowing for the rapid screening of virtual libraries of related compounds.

Reaction Optimization: AI algorithms can be used to optimize the reaction conditions for the synthesis of this compound, leading to higher yields, improved purity, and reduced waste. These algorithms can explore a vast parameter space to identify the optimal combination of catalysts, solvents, temperatures, and reaction times.

AI/ML ApplicationDescriptionPotential Impact
Retrosynthesis Planning AI algorithms suggest novel and efficient synthetic routes based on known chemical reactions. preprints.orgchemrxiv.orgkyoto-u.ac.jpnih.govengineering.org.cnDiscovery of more sustainable and cost-effective manufacturing processes. preprints.orgchemrxiv.orgkyoto-u.ac.jpnih.govengineering.org.cn
Property Prediction Machine learning models predict physicochemical properties, bioactivity, and toxicity of new molecules.Accelerated discovery of new functional materials and drug candidates with desired properties.
Reaction Optimization AI-driven platforms systematically explore reaction parameters to identify optimal conditions for synthesis.Increased reaction yields, improved product purity, and reduced resource consumption.

Process Optimization and Scale-Up Investigations for Industrial Relevance of Synthetic Routes

For this compound to find widespread application, it is crucial to develop synthetic routes that are not only efficient and sustainable but also amenable to large-scale industrial production. Process optimization and scale-up investigations are therefore a critical area of future research.

Key considerations for industrial-scale synthesis include:

Process Intensification: This involves the development of innovative technologies to dramatically improve the efficiency of chemical processes. nih.govnih.gov For the synthesis of this ester, techniques such as reactive distillation, membrane reactors, and continuous flow chemistry could be employed to increase throughput, reduce energy consumption, and minimize waste. nih.govnih.govresearchgate.net

Catalyst Performance and Lifetime: For catalytic processes, the long-term performance and stability of the catalyst are of paramount importance. Research will be needed to develop robust catalysts that can withstand the rigors of industrial operation and can be easily regenerated or replaced.

Downstream Processing and Purification: The development of efficient and cost-effective methods for isolating and purifying the final product is a critical aspect of process development. This may involve exploring novel separation techniques, such as crystallization, extraction, and chromatography, that are suitable for large-scale operation.

Techno-economic Analysis: A thorough techno-economic analysis of any proposed synthetic route will be essential to assess its commercial viability. This will involve evaluating the cost of raw materials, energy consumption, capital investment, and operating expenses.

Process Development AreaKey ObjectivesPromising Technologies
Process Intensification Increase throughput, reduce energy consumption, minimize waste. nih.govnih.govContinuous flow reactors, reactive distillation, membrane reactors. nih.govnih.govresearchgate.net
Catalyst Development Enhance catalyst activity, stability, and reusability.Immobilized enzymes, robust heterogeneous catalysts. mdpi.comresearchgate.netacs.org
Downstream Processing Develop efficient and scalable purification methods.Advanced crystallization techniques, continuous chromatography.
Techno-economic Analysis Assess the commercial viability of the synthetic process.Process modeling and simulation, cost-benefit analysis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-hydroxy-4-phenylbut-3-enoate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions, such as the Petasis reaction, which allows for stereochemical control. For example, a modified Petasis protocol using glycerol derivatives and boronic acids in hexafluoroisopropanol (HFIP) with 3Å molecular sieves has been shown to yield structurally similar enoate derivatives in ~60% efficiency . Key parameters to optimize include solvent polarity, reaction time (e.g., 40 minutes for comparable systems), and stoichiometric ratios of reactants. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming product identity and purity .

Q. How can the stereochemistry of this compound be rigorously characterized?

  • Methodological Answer : The (2S,3E) configuration can be confirmed using a combination of NMR spectroscopy (e.g., NOESY for spatial proximity analysis) and X-ray crystallography. For crystallographic validation, SHELX programs (e.g., SHELXL for refinement) are widely used to resolve stereochemical ambiguities. Hydrogen-bonding patterns in the crystal lattice, analyzed via graph set theory, further support stereochemical assignments .

Q. What analytical techniques are essential for purity assessment and functional group identification?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity analysis. Functional groups (e.g., ester, hydroxyl) can be identified via Fourier-transform infrared spectroscopy (FTIR) and ¹H/¹³C NMR. For advanced validation, X-ray crystallography paired with SHELX refinement ensures structural accuracy, particularly for distinguishing regioisomers .

Advanced Research Questions

Q. How can hydrogen-bonding networks in this compound crystals inform supramolecular assembly design?

  • Methodological Answer : Graph set analysis (as per Etter’s formalism) is critical for mapping hydrogen-bonding motifs (e.g., R₂²(8) rings) in crystals. For example, intermolecular O–H···O interactions between the hydroxyl and ester groups can stabilize the lattice. ORTEP-3 software is recommended for visualizing these networks, enabling predictive modeling of crystal packing .

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

  • Methodological Answer : Discrepancies in thermal parameters or bond lengths may arise from disordered solvent molecules or twinning. SHELXL’s TWIN and BASF commands can model twinning, while PLATON’s SQUEEZE algorithm removes electron density artifacts from disordered solvent. Cross-validation using independent datasets (e.g., synchrotron vs. lab-source X-ray) enhances reliability .

Q. How does substituent variation (e.g., halogenation) impact the biological activity of this compound derivatives?

  • Methodological Answer : Comparative structure-activity relationship (SAR) studies are essential. Fluorinated derivatives (e.g., 4-fluorophenyl analogs) often show enhanced bioactivity due to increased electronegativity and metabolic stability. In vitro assays (e.g., enzyme inhibition or cytotoxicity) paired with computational docking (AutoDock Vina) can correlate substituent effects with activity trends .

Q. What computational methods predict the compound’s reactivity in catalytic asymmetric synthesis?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for enantioselective reactions, such as asymmetric hydroxylation. Key parameters include frontier molecular orbital (FMO) energies and steric maps generated via Gaussian or ORCA software. Experimental validation via chiral HPLC (e.g., Daicel columns) confirms predicted enantiomeric excess .

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